molecular formula C20H28N2O3 B13915796 Tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B13915796
M. Wt: 344.4 g/mol
InChI Key: CLNWENXMVQQNKK-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound with the molecular formula C20H28N2O3 and a molecular weight of 344.45 g/mol . This compound is part of the diazaspirodecane family, which is known for its unique spirocyclic structure that includes a diaza (two nitrogen atoms) and a spiro (two rings sharing a single atom) configuration. The presence of the tert-butyl group and the p-tolyl group adds to its structural complexity and potential reactivity.

Preparation Methods

The synthesis of tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves multiple steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the reaction of a suitable diaza compound with a p-tolyl derivative under controlled conditions . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to achieve cost-effective and efficient production .

Chemical Reactions Analysis

Tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester bond, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of the target molecules. This interaction can lead to changes in the biological pathways, resulting in the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl 4-(4-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C20H28N2O3/c1-14-5-7-15(8-6-14)16-17(23)21-13-20(16)9-11-22(12-10-20)18(24)25-19(2,3)4/h5-8,16H,9-13H2,1-4H3,(H,21,23)

InChI Key

CLNWENXMVQQNKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=O)NCC23CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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